molecular formula C24H21N5O4S B11284186 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11284186
M. Wt: 475.5 g/mol
InChI Key: MCHCZNRTCXDWDY-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a pteridine core, and a dimethylphenylacetamide group, which together contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Pteridine Core Synthesis: The pteridine core is often synthesized via a multi-step process involving the condensation of appropriate amines and aldehydes, followed by cyclization and oxidation steps.

    Coupling Reactions: The benzodioxole and pteridine intermediates are then coupled using a thiol linker under basic conditions to form the sulfanyl bridge.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the pteridine core, potentially converting them to alcohols.

    Substitution: The benzodioxole and pteridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pteridine core.

    Substitution: Functionalized derivatives with various substituents on the benzodioxole or pteridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug development. It may exhibit activity against certain enzymes or receptors, contributing to its therapeutic potential.

Medicine

In medicine, the compound could be explored for its anticancer, antimicrobial, or anti-inflammatory properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the pteridine core could interact with active sites or catalytic residues. The sulfanyl group might participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the benzodioxole moiety, pteridine core, and dimethylphenylacetamide group in a single molecule provides a distinctive set of chemical and biological properties not commonly found in other compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C24H21N5O4S

Molecular Weight

475.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21N5O4S/c1-14-3-5-17(15(2)9-14)27-20(30)12-34-24-28-22-21(25-7-8-26-22)23(31)29(24)11-16-4-6-18-19(10-16)33-13-32-18/h3-10H,11-13H2,1-2H3,(H,27,30)

InChI Key

MCHCZNRTCXDWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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